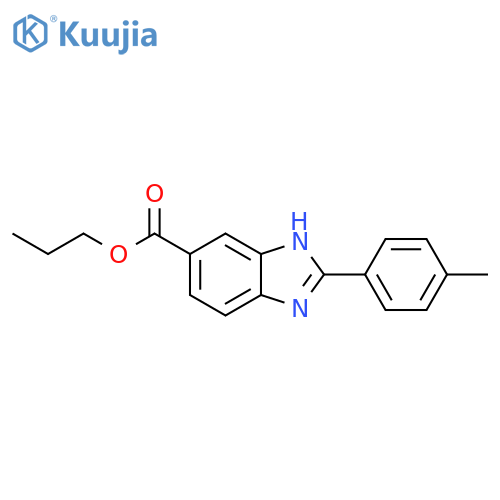

Cas no 1416342-51-2 (2-p-Tolyl-3H-benzoimidazole-5-carboxylic acid propyl ester)

1416342-51-2 structure

商品名:2-p-Tolyl-3H-benzoimidazole-5-carboxylic acid propyl ester

CAS番号:1416342-51-2

MF:C18H18N2O2

メガワット:294.347724437714

CID:5179790

2-p-Tolyl-3H-benzoimidazole-5-carboxylic acid propyl ester 化学的及び物理的性質

名前と識別子

-

- 2-p-Tolyl-3H-benzoimidazole-5-carboxylic acid propyl ester

- 1H-Benzimidazole-6-carboxylic acid, 2-(4-methylphenyl)-, propyl ester

-

- インチ: 1S/C18H18N2O2/c1-3-10-22-18(21)14-8-9-15-16(11-14)20-17(19-15)13-6-4-12(2)5-7-13/h4-9,11H,3,10H2,1-2H3,(H,19,20)

- InChIKey: UCQNQRYQQYCZSR-UHFFFAOYSA-N

- ほほえんだ: C1(C2=CC=C(C)C=C2)NC2=CC(C(OCCC)=O)=CC=C2N=1

計算された属性

- せいみつぶんしりょう: 294.137

- どういたいしつりょう: 294.137

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 379

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55A^2

2-p-Tolyl-3H-benzoimidazole-5-carboxylic acid propyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM503186-1g |

Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate |

1416342-51-2 | 97% | 1g |

$110 | 2023-02-02 | |

| Chemenu | CM503186-5g |

Propyl2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate |

1416342-51-2 | 97% | 5g |

$295 | 2023-02-02 |

2-p-Tolyl-3H-benzoimidazole-5-carboxylic acid propyl ester 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

1416342-51-2 (2-p-Tolyl-3H-benzoimidazole-5-carboxylic acid propyl ester) 関連製品

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量